molecular formula C8H10N4O B2884014 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2176573-03-6

1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one

Cat. No. B2884014
CAS RN: 2176573-03-6
M. Wt: 178.195
InChI Key: BWAGRIFLFWIHLX-UHFFFAOYSA-N
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Description

1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of azetidinone-based compounds. It has been studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one involves the inhibition of specific enzymes or proteins. For example, it has been found to inhibit the growth of certain bacterial and fungal strains by inhibiting the activity of specific enzymes involved in their survival. Similarly, it has been studied for its potential to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the progression of Alzheimer's disease.
Biochemical and physiological effects
1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial and fungal strains, which makes it a potential candidate for the development of new antimicrobial and antifungal agents. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one in lab experiments include its unique properties, which make it a potential candidate for the development of new antimicrobial, antifungal, and anticancer agents. It has also been studied for its potential use in the treatment of Alzheimer's disease, which makes it a promising compound for further research.
The limitations of using 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy. It is important to conduct further studies to determine the optimal dosage and administration of this compound.

Future Directions

There are several future directions for the study of 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one. One potential direction is the development of new antimicrobial and antifungal agents based on its unique properties. Another potential direction is the development of new anticancer agents based on its ability to inhibit the growth of cancer cells. Additionally, further research is needed to determine the safety and efficacy of this compound in the treatment of Alzheimer's disease.

Synthesis Methods

The synthesis of 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one involves the reaction of 3-azidopropanoic acid with propargyl alcohol in the presence of copper (I) iodide as a catalyst. The resulting compound is then subjected to a cyclization reaction with triethylamine to form the final product. The synthesis method of 1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one has been optimized for high yield and purity.

Scientific Research Applications

1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.

properties

IUPAC Name

1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-8(13)11-5-7(6-11)12-4-3-9-10-12/h2-4,7H,1,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAGRIFLFWIHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one

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